molecular formula C19H20N2O5S B2974236 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351585-20-0

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide

Katalognummer B2974236
CAS-Nummer: 1351585-20-0
Molekulargewicht: 388.44
InChI-Schlüssel: BZLAMSLMIFZHEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of morpholine carboxamides and is currently being studied for its ability to treat various diseases.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide involves its ability to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and functioning of immune cells. Inhibition of BTK by 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide leads to the suppression of immune cell activation and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to modulate the immune system and improve the function of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for improved activity. It has also been shown to have potent activity against several diseases, making it a promising candidate for further research. However, 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide. One area of interest is its potential use in cancer therapy. Preclinical studies have shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus. Further studies are needed to determine its safety and efficacy in humans for these applications. Additionally, research is needed to further understand the mechanism of action of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide and to develop more potent and selective inhibitors of BTK.

Synthesemethoden

The synthesis of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide involves several steps, including the reaction of 4-benzylmorpholine with 4-(methylsulfonyl)benzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2,4-dichloro-5-methylpyrimidine to form the final product.

Wissenschaftliche Forschungsanwendungen

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have potent activity against several diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

Eigenschaften

IUPAC Name

4-benzyl-N-(4-methylsulfonylphenyl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-27(24,25)16-9-7-15(8-10-16)20-19(23)17-12-26-13-18(22)21(17)11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLAMSLMIFZHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.